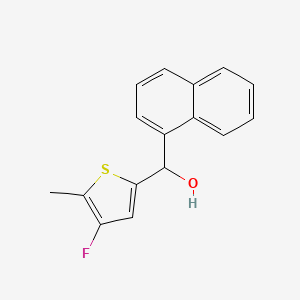
3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole is a chemical compound with the molecular formula C15H18N2O2 It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole typically involves the reaction of 5-nitroindole with 1-ethylpiperidin-4-one in the presence of pyrrolidine as a catalyst. The reaction is carried out in methanol under reflux conditions for 48 hours. The product is then extracted using dichloromethane, washed with brine, and dried over sodium sulfate. The solvent is evaporated, and the crude product is purified by recrystallization from isopropanol and hexanes .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process and ensure consistent quality.
化学反応の分析
Types of Reactions
3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, at the available positions on the ring.
Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Reduction: Tin(II) chloride, hydrochloric acid.
Major Products Formed
Oxidation: 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-6-amino-1H-indole.
Substitution: Halogenated or nitrated derivatives of the indole ring.
Reduction: 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-6-amino-1H-indole.
科学的研究の応用
3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole involves its interaction with specific molecular targets, such as receptors or enzymes. The nitro group can participate in redox reactions, while the indole ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole: Similar structure but with a methoxy group instead of a nitro group.
3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole: Similar structure but with the nitro group at a different position on the indole ring.
Uniqueness
3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole is unique due to the specific positioning of the nitro group, which can influence its reactivity and interactions with biological targets. This positioning can result in distinct biological activities and potential therapeutic applications compared to its analogs.
特性
分子式 |
C15H17N3O2 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC名 |
3-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-6-nitro-1H-indole |
InChI |
InChI=1S/C15H17N3O2/c1-2-17-7-5-11(6-8-17)14-10-16-15-9-12(18(19)20)3-4-13(14)15/h3-5,9-10,16H,2,6-8H2,1H3 |
InChIキー |
HPGDTBDVKSENNN-UHFFFAOYSA-N |
正規SMILES |
CCN1CCC(=CC1)C2=CNC3=C2C=CC(=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N'-(Acryloyloxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11847071.png)


![3-Methyl-N-(P-tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11847084.png)

![Benzenamine, 4-methoxy-N-[3-(triethylsilyl)-2-propynylidene]-](/img/structure/B11847104.png)




![Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11847133.png)
